molecular formula C6H7ClO2 B1597785 2-Chloro-3-hydroxycyclohex-2-en-1-one CAS No. 89466-67-1

2-Chloro-3-hydroxycyclohex-2-en-1-one

Cat. No.: B1597785
CAS No.: 89466-67-1
M. Wt: 146.57 g/mol
InChI Key: ZJPMFCHLKVIZRG-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxycyclohex-2-en-1-one is an organic compound with the molecular formula C6H7ClO2 and a molecular weight of 146.57 g/mol . This compound is characterized by a cyclohexene ring substituted with a chlorine atom and a hydroxyl group, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-hydroxycyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the acid-catalyzed condensation of 2-chlorocyclohexanone with phenol, followed by hydrolysis of the resulting product. Another method includes the synthesis from 1,3-cyclohexanedione and 2-diazo compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic and non-catalytic reactions, electrochemical methods, and photochemical methods.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxycyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon atom, leading to the formation of various derivatives . These reactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-hydroxycyclohex-2-en-1-one stands out due to its unique combination of a chlorine atom and a hydroxyl group on the cyclohexene ring. This structural feature imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2-chloro-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPMFCHLKVIZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381206
Record name 2-chloro-3-hydroxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-67-1
Record name 2-chloro-3-hydroxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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